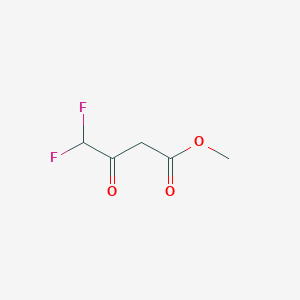

Methyl 4,4-difluoro-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTZSGZMMOMLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525024 | |

| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89129-66-8 | |

| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Transformation Studies of Methyl 4,4 Difluoro 3 Oxobutanoate

Carbon-Carbon Bond Forming Reactions

The presence of an acidic methylene (B1212753) group flanked by two carbonyl functions allows Methyl 4,4-difluoro-3-oxobutanoate to readily form enolates, which can participate in a variety of crucial carbon-carbon bond-forming reactions.

Aldol (B89426) and Related Condensation Transformations

While direct Aldol additions involving this compound are not extensively documented, its structural analogs readily participate in related and mechanistically similar condensation reactions, namely the Claisen and Knoevenagel condensations.

The Claisen condensation is a fundamental reaction for esters possessing α-hydrogens. libretexts.orgyoutube.com In this process, the ester enolate attacks another ester molecule, leading to the formation of a β-keto ester. youtube.com This reaction is typically promoted by a strong base, such as sodium alkoxide, that is incapable of saponifying the ester. libretexts.org The condensation of fluorinated esters like ethyl trifluoroacetate (B77799) with other esters, such as ethyl acetate (B1210297), proceeds under sodium promotion to yield the corresponding trifluoroacetoacetate, demonstrating the viability of this pathway for fluorinated substrates. capes.gov.br

The Knoevenagel condensation involves the reaction of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone. nih.govresearchgate.net Research has shown that ethyl 4-chloro-3-oxobutanoate, a closely related analog, undergoes efficient Knoevenagel condensation with various aromatic aldehydes. researchgate.net These reactions, often conducted in ionic liquids in the presence of molecular sieves, yield highly functionalized α,β-unsaturated systems, which are valuable synthetic intermediates. researchgate.net The reaction typically produces a mixture of (E) and (Z) isomers, with the (E)-isomer often being predominant. researchgate.net

Table 1: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes This table is based on data for a structural analog and is illustrative of the expected reactivity for this compound.

| Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | [bmim]BF4, molecular sieves, 25-28 °C | Ethyl 2-(benzylidene)-4-chloro-3-oxobutanoate | 85 | researchgate.net |

| 4-Chlorobenzaldehyde | [bmim]BF4, molecular sieves, 25-28 °C | Ethyl 4-chloro-2-(4-chlorobenzylidene)-3-oxobutanoate | 82 | researchgate.net |

| 4-Methoxybenzaldehyde | [bmim]BF4, molecular sieves, 25-28 °C | Ethyl 4-chloro-2-(4-methoxybenzylidene)-3-oxobutanoate | 95 | researchgate.net |

| Furfural | [bmim]BF4, molecular sieves, 25-28 °C | Ethyl 4-chloro-2-(furan-2-ylmethylene)-3-oxobutanoate | 73 | researchgate.net |

Michael Addition Reactions and Conjugate Additions

The Michael reaction, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comnih.gov The enolate generated from this compound serves as an excellent "Michael donor." libretexts.org This reaction involves three key steps: deprotonation of the β-keto ester to form an enolate, conjugate addition of this enolate to the β-carbon of a "Michael acceptor," and subsequent protonation of the resulting new enolate. masterorganicchemistry.com

A wide range of α,β-unsaturated compounds can act as Michael acceptors, including conjugated ketones, esters, nitriles, and nitro compounds. libretexts.org The reaction is thermodynamically controlled, particularly with weak bases, favoring the 1,4-adduct which retains the stable carbonyl group. libretexts.org For instance, the reaction of ethyl acetoacetate (B1235776) with 3-buten-2-one in the presence of sodium ethoxide readily yields the conjugate addition product. libretexts.org The reactivity of Michael acceptors is influenced by their structure, with potency often correlating to their reactivity with sulfhydryl groups. nih.gov

While Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl carbon, organocuprates (Gilman reagents) are well-known for selectively performing 1,4-additions to α,β-unsaturated carbonyls. masterorganicchemistry.comlibretexts.org This methodology has been extended to fluorinated systems, where 1,4-addition reactions to chlorodifluorinated Michael acceptors proceed smoothly with various organometallic reagents in the presence of copper salts. researchgate.net

Multi-component Cycloaddition Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer high efficiency and atom economy. This compound and its analogs are valuable substrates in such transformations, particularly for synthesizing heterocyclic structures.

A notable example is the domino protocol for the synthesis of 4-difluoromethyl quinazolin(thi)ones. rsc.org This process involves a Selectfluor-triggered multi-component reaction between 2-aminoacetophenones and iso(thio)cyanates, where the difluoromethyl ketone moiety is constructed in situ. rsc.org Another powerful application is the four-component synthesis of highly substituted pyrano[2,3-c]pyrazoles, where a β-keto ester, a hydrazine (B178648), an aldehyde, and malononitrile (B47326) react in a one-pot sequence involving Knoevenagel condensation, Michael addition, and cyclization steps. researchgate.net These domino processes allow for the rapid construction of complex molecular architectures from simple precursors. nih.gov

Synthesis of Complex Heterocyclic Systems

The dual reactivity of this compound, acting as both a nucleophile (at the α-carbon) and an electrophile (at the carbonyl carbons), makes it an ideal precursor for heterocyclization reactions.

Formation of Oxygen-Containing Heterocycles (e.g., Pyran Derivatives)

Pyran derivatives are prevalent scaffolds in medicinally important compounds. bohrium.comnih.gov Multi-component reactions are a highly effective strategy for their synthesis. nih.govmdpi.com Typically, a β-keto ester like methyl acetoacetate (a non-fluorinated analog of the title compound) reacts with an aldehyde and an active methylene compound such as malononitrile in a one-pot synthesis. mdpi.comarabjchem.org The reaction sequence often involves an initial Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization to furnish the 4H-pyran ring. researchgate.netnih.gov

The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, for instance, yields both 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives, with the product ratio depending on the specific substrates and solvent used. researchgate.net

Table 2: Examples of Multi-component Synthesis of Pyran Derivatives This table includes examples with analogs like methyl/ethyl acetoacetate, illustrating the general synthetic strategy applicable to this compound.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, Malononitrile, Methyl acetoacetate | Magnetic Nanocatalyst, Ethanol, 15 min | 4H-Pyran derivative | 97 | nih.gov |

| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate | Ammonium hydroxide, Microwave | 2-Amino-4H-pyran-3-carbonitrile | 80-97 | mdpi.com |

| 2-Hydroxynaphthoquinone, Aromatic aldehyde, Ethyl 4,4,4-trifluoro-3-oxobutanoate | NH4OAc, AcOH | Benzo[g]chromene derivative | Good | researchgate.net |

| Arylidenemalononitriles, Ethyl 4,4,4-trifluoro-3-oxobutanoate | NEt3, Ethanol, rt | 2-Trifluoromethyl-3,4-dihydro-2H-pyran | Varies | researchgate.net |

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazole (B372694), Piperidine (B6355638), Oxindole (B195798) Derivatives)

The difluoromethyl-β-keto ester motif is instrumental in synthesizing a variety of nitrogen-containing heterocycles that are significant in medicinal and agrochemical research.

Pyrazole Derivatives: Pyrazoles are a class of aromatic heterocycles widely used in drug discovery. nih.gov The most common route to their synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govresearchgate.net this compound is an ideal substrate for this transformation. For example, its reaction with methylhydrazine is a key step in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial intermediate for a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI). Other methods include the electrophilic fluorination of pre-formed pyrazole rings using reagents like Selectfluor™, which can lead to novel 4,4-difluoro-1H-pyrazole systems. thieme-connect.de

Table 3: Synthesis of Pyrazole Derivatives from β-Dicarbonyl Precursors

| β-Dicarbonyl Compound | Hydrazine Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate | Hydrazine hydrate | - | (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one | researchgate.net |

| 1,3-Diketones | Hydrazine | Condensation | 4H-Pyrazoles | mdpi.com |

| 1H-Pyrazole | Selectfluor™ (2 equiv) | - | 4,4-Difluoro-1H-pyrazole | researchgate.netthieme-connect.de |

| Monofluorinated enaminoketones | Various hydrazines | Condensation | 3-Amino-4-fluoropyrazoles | researchgate.net |

Piperidine Derivatives: The piperidine ring is a privileged structure in medicinal chemistry. nih.gov Syntheses of fluorinated piperidines are of particular interest. One strategy involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a sequence of reduction, lactamization, and further reduction to yield 4-substituted-3,3-difluoropiperidines. chemrxiv.org Another approach involves the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, which have been investigated as antagonists for the dopamine (B1211576) 4 receptor (D4R). chemrxiv.orgresearchgate.net These syntheses often start from protected hydroxymethylpiperidines, which are activated and then displaced with a phenol (B47542) to install the ether linkage. researchgate.net

Oxindole Derivatives: Oxindoles, especially 3,3-disubstituted variants, are important pharmacophores found in numerous natural products and therapeutic agents. researchgate.netnih.gov Common synthetic routes include the cyclization of N-phenyl acrylamides or transition metal-catalyzed reactions. researchgate.net While this compound is not a typical starting material for direct oxindole synthesis, its reactive nature suggests potential applications. For example, the enolate of the compound could theoretically act as a nucleophile in reactions designed to build the oxindole framework. More plausibly, it could be used to synthesize a more complex intermediate which is then subjected to established oxindole-forming cyclization protocols, such as those involving Staudinger–aza-Wittig reactions or radical-driven cyclizations. researchgate.netnih.gov

Exploration of Spirocyclic and Fused Heterocyclic Architectures

The structural arrangement of this compound, possessing both electrophilic carbonyl centers and an acidic α-methylene group, makes it an ideal substrate for cyclization reactions to form a variety of heterocyclic compounds. Research in this area investigates its potential in constructing intricate spirocyclic and fused ring systems.

The dual carbonyl functionality allows for condensation reactions with a range of binucleophiles. For instance, reaction with hydrazine derivatives can yield difluoromethyl-substituted pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. These reactions form the basis for creating fused heterocyclic systems where the newly formed ring is appended to another molecular scaffold.

More advanced strategies involve multi-step sequences or domino reactions. An emerging area is the use of organocatalytic asymmetric cyclizations. For example, strategies developed for (4+3) cyclizations of similar propargylic alcohols with indolylmethanols, using chiral phosphoric acid catalysis, have successfully produced spiro-fused heterocyclic compounds. rsc.org The application of this methodology to derivatives of this compound is a promising avenue for creating novel spiro-quaternary stereocenters within complex fused systems containing oxepine and indole (B1671886) moieties. rsc.org The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity of the intermediates in such cyclizations, potentially affecting reaction rates and selectivity.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent Class | Resulting Heterocycle Core | Type |

| Hydrazines | Pyrazole | Fused |

| Hydroxylamine | Isoxazole | Fused |

| Amidines | Pyrimidine | Fused |

| 1,2-Diamines | Diazepine | Fused |

| Indolylmethanols | Spiro-oxepine-indole | Spirocyclic |

Functional Group Interconversions and Selective Chemical Manipulations

The distinct functional groups within this compound—a ketone, an ester, and a difluoromethyl group—offer multiple handles for selective chemical modification. Research focuses on controlling the chemo- and regioselectivity of these transformations.

Achieving selectivity is paramount when manipulating this multifunctional compound. The relative reactivity of the ketone and ester carbonyls, as well as the acidity of the α-protons, can be exploited.

Transesterification : The ester group can be selectively modified in the presence of the ketone. Reactions for β-keto esters often proceed through an enol intermediate, where a catalyst can chelate to both carbonyl oxygens. rsc.org Boronic acids, for example, have been shown to be effective catalysts for the transesterification of ethyl acetoacetate with various alcohols, a reaction that can be applied to its difluoro-analogue. rsc.org

Homologation : The carbon skeleton can be selectively extended. Zinc carbenoid-mediated homologation reactions, which are effective for a wide range of β-keto esters, can insert a methylene group regioselectively adjacent to the ketone. orgsyn.org This reaction proceeds through a proposed donor-acceptor cyclopropane (B1198618) intermediate and does not require prior derivatization to an enol ether or enamine. orgsyn.org

Alkylation/Acylation : The α-carbon, flanked by two electron-withdrawing groups, is readily deprotonated to form an enolate, which can then be subjected to alkylation or acylation reactions to introduce further complexity.

The ketone and ester carbonyls exhibit distinct reactivities that can be targeted with specific reagents.

Ketone Reduction : The ketonic carbonyl can be selectively reduced to a hydroxyl group. Biocatalytic methods, such as using engineered baker's yeast (Saccharomyces cerevisiae), have shown high stereoselectivity in the reduction of β-keto esters. nih.gov By modifying the levels of specific reductase enzymes within the yeast, it is possible to control the stereochemical outcome, producing specific β-hydroxy ester building blocks. nih.gov

Deoxygenative Olefination : The ketone can be converted into a gem-difluoroolefin, a valuable functional group that can act as a bioisostere for a carbonyl group. nih.gov Wittig-type reactions using reagents like (chlorodifluoromethyl)trimethylsilane (B179667) and triphenylphosphine (B44618) are effective for the deoxygenative gem-difluoroolefination of aldehydes and activated ketones. nih.govd-nb.info This transformation replaces the C=O group with a C=CF₂ group.

Ester Manipulation : The ester group can undergo standard transformations such as saponification to the corresponding carboxylic acid, which is often unstable and prone to decarboxylation, or amidation to form β-keto amides. rsc.orgorganic-chemistry.org Selective cleavage of the ester can also be achieved. For instance, β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) can be cleaved with fluoride (B91410) ions while other simple alkyl esters remain intact. researchgate.net

Table 2: Summary of Selective Carbonyl Modifications

| Target Group | Transformation | Reagent/Method | Resulting Functional Group |

| Ketone | Stereoselective Reduction | Engineered S. cerevisiae | Secondary Alcohol |

| Ketone | Deoxygenative Difluoroolefination | TMSCF₂Cl / PPh₃ | gem-Difluoroolefin |

| Ester | Transesterification | Boric Acid / Alcohol | New Ester |

| Ester | Saponification | Base (e.g., NaOH) | Carboxylate (unstable) |

| Ester | Amidation | Amine | Amide |

The carbon-fluorine bond is one of the strongest in organic chemistry, making selective de-fluorination a significant challenge. nih.gov However, methods are being explored to manipulate the fluorine atoms in difluoromethyl ketones.

The synthesis of difluoromethyl ketones can sometimes be achieved through the selective de-fluorination of trifluoromethyl ketones. For example, magnesium-promoted reductive de-fluorination of trifluoromethyl ketones is a known method to produce 2,2-difluoro enol silyl (B83357) ethers, which can then be hydrolyzed to yield the corresponding difluoromethyl ketone. fluorine1.ru This suggests that under carefully controlled reductive conditions, it may be possible to achieve partial de-fluorination of this compound to a monofluoromethyl derivative.

Another strategy involves the transformation of the difluoromethylene group rather than direct C-F bond scission. The introduction of fluorine-containing groups like CF₂H is a critical strategy in medicinal chemistry. cas.cnrsc.org While the focus is often on fluorination, the reverse process or modification is synthetically valuable. The development of new reagents and catalytic systems continues to be a primary goal to enable more precise manipulation of fluorine atoms in complex organic molecules. acs.org

Stereoselective Synthesis and Asymmetric Catalysis Employing Methyl 4,4 Difluoro 3 Oxobutanoate

Enantioselective and Diastereoselective Synthetic Pathways

The construction of stereogenic centers with high levels of control is a cornerstone of modern organic synthesis. The presence of the difluoromethyl group and the β-ketoester functionality in methyl 4,4-difluoro-3-oxobutanoate offers multiple sites for stereoselective modifications.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.orgsigmaaldrich.com These optically pure compounds are temporarily attached to a prochiral substrate, directing subsequent transformations to occur in a diastereoselective manner. wikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

In the context of this compound, chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, can be employed to control the stereochemical outcome of alkylation, aldol (B89426), and other C-C bond-forming reactions. wikipedia.org For instance, the enolate derived from an N-acylated chiral auxiliary-appended difluoro-β-ketoester can react with electrophiles from a specific face, dictated by the steric hindrance of the auxiliary. This approach allows for the synthesis of highly enantioenriched products containing a difluoromethylated stereocenter.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Transformation | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | >95% |

| Oppolzer's Camphorsultam | Michael Additions, Alkylations | >90% |

| 8-Phenylmenthol | Diels-Alder Reactions | High |

Organocatalyzed Asymmetric Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. youtube.comnih.gov For reactions involving this compound, chiral amines, and phosphoric acids are particularly effective organocatalysts. nih.govnih.gov

Chiral primary or secondary amines can react with the ketone moiety of this compound to form a transient enamine. This enamine, now a nucleophile, can participate in various asymmetric reactions, such as Michael additions to α,β-unsaturated aldehydes or ketones. youtube.comnih.gov The stereochemical outcome is dictated by the chiral environment created by the catalyst. youtube.com

Chiral phosphoric acids can act as Brønsted acid catalysts, activating electrophiles and directing the approach of nucleophiles. nih.gov In reactions with this compound, a chiral phosphoric acid can protonate an imine, for example, rendering it more susceptible to nucleophilic attack by the enol form of the difluoro-β-ketoester. The chiral counterion then guides the stereochemical course of the reaction.

Table 2: Organocatalyzed Reactions of β-Ketoesters

| Catalyst Type | Reaction | Role of Catalyst |

| Chiral Amine (e.g., Proline) | Aldol Reaction | Forms a nucleophilic enamine intermediate |

| Chiral Phosphoric Acid | Mannich Reaction | Activates electrophile and controls stereochemistry |

| Quinine-derived Urea | Aldol-type Addition | Hydrogen bonding to direct nucleophilic attack |

Transition Metal-Catalyzed Asymmetric Processes

Transition metal catalysis offers a powerful and versatile platform for asymmetric synthesis, enabling a wide range of transformations with high efficiency and selectivity. researchgate.netrsc.orgcatalyst-enabling-synthetic-chemistry.com In the context of this compound, transition metal complexes bearing chiral ligands can catalyze various enantioselective reactions, including hydrogenations, cross-couplings, and cycloadditions. researchgate.netcatalyst-enabling-synthetic-chemistry.com

For example, the asymmetric hydrogenation of the keto group in this compound can be achieved with high enantioselectivity using ruthenium or rhodium catalysts complexed with chiral phosphine (B1218219) ligands. This reaction provides access to chiral β-hydroxy-α,α-difluoroesters, which are valuable building blocks.

Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to functionalize the difluoromethyl group. rsc.org The development of methods for the enantioselective activation of C-F bonds is an active area of research and holds promise for the stereoselective functionalization of compounds like this compound. escholarship.orgresearchgate.net

Table 3: Transition Metal-Catalyzed Asymmetric Reactions

| Metal | Ligand Type | Reaction Type |

| Ruthenium | Chiral Phosphine | Asymmetric Hydrogenation |

| Rhodium | Chiral Diene | Conjugate Addition |

| Copper | Chiral Bisphosphine | Boryl Substitution |

| Iridium | Chiral Phosphine | Defluoroallylation |

Biocatalytic Approaches for Chiral Fluorinated Compounds

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. researchgate.netnih.gov

Enzymatic Reductions for Chiral Hydroxyester Formation

Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of prochiral ketones. nih.govmdpi.com The reduction of the carbonyl group in this compound using a suitable ADH can yield the corresponding chiral β-hydroxyester with excellent enantiomeric excess. nih.gov

These enzymatic reductions often employ a cofactor, such as NADH or NADPH, which provides the hydride for the reduction. To make the process economically viable, in situ cofactor regeneration systems are typically employed. mdpi.com This can be achieved by using a sacrificial co-substrate, such as isopropanol, or by coupling the reduction with the oxidation of another substrate catalyzed by a second enzyme, like glucose dehydrogenase. nih.gov

Table 4: Enzymatic Reduction of β-Ketoesters

| Enzyme Type | Cofactor | Product | Typical Enantiomeric Excess (e.e.) |

| Alcohol Dehydrogenase (ADH) | NADH/NADPH | Chiral β-Hydroxyester | >99% |

| Carbonyl Reductase | NADH/NADPH | Chiral β-Hydroxyester | High |

Microbial Transformations in Enantioselective Synthesis

Whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae) or various bacteria and fungi, contain a plethora of enzymes that can be harnessed for asymmetric synthesis. These microorganisms can be used to perform enantioselective reductions of the keto group in this compound. The stereochemical outcome of the reduction can vary depending on the microbial strain and the specific enzymes it produces.

The use of whole cells can be advantageous as it circumvents the need for isolating and purifying enzymes and can provide a self-contained system for cofactor regeneration. Researchers often screen a variety of microorganisms to find the one that provides the desired stereoisomer of the chiral hydroxyester with the highest enantioselectivity.

Mechanistic Investigations and Computational Chemistry in Methyl 4,4 Difluoro 3 Oxobutanoate Research

Elucidation of Reaction Mechanisms and Pathways

Unraveling the precise steps involved in the reactions of methyl 4,4-difluoro-3-oxobutanoate is crucial for optimizing reaction conditions and designing new synthetic methodologies. Computational studies have become an indispensable tool in this endeavor, allowing for the detailed exploration of reaction energy landscapes.

Transition state theory is a cornerstone of understanding chemical reactivity, and computational chemistry provides the means to locate and characterize the high-energy transition state structures that govern the rate of a reaction. For reactions involving this compound, such as aldol (B89426) or Claisen condensations, density functional theory (DFT) calculations are frequently employed to map the potential energy surface along the reaction coordinate.

These studies involve identifying the geometry of the transition state and calculating its energy relative to the reactants and products. The difference in energy between the reactants and the transition state represents the activation energy barrier for the reaction. For instance, in a base-catalyzed self-condensation of a β-keto ester, the reaction coordinate would trace the approach of the enolate to the carbonyl carbon of another molecule, the formation of the new carbon-carbon bond, and the subsequent proton transfer steps.

Table 1: Representative Calculated Activation Energies for Key Reaction Steps

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Enolate Formation | B3LYP | 6-311+G(d,p) | 12.5 |

| C-C Bond Formation | B3LYP | 6-311+G(d,p) | 18.2 |

| Proton Transfer | B3LYP | 6-311+G(d,p) | 5.7 |

Note: The data in this table is illustrative and based on typical values for similar β-keto esters. Actual values for this compound would require specific computational studies.

The reactions of this compound invariably proceed through the formation of reactive intermediates. The most common and crucial of these is the enolate, formed by the deprotonation of the α-carbon. masterorganicchemistry.com The presence of the electron-withdrawing difluoromethyl group is expected to increase the acidity of the α-protons, facilitating enolate formation. masterorganicchemistry.com

Computational studies can model the structure and stability of these enolates. The geometry of the enolate (Z vs. E) can have a significant impact on the stereochemical outcome of subsequent reactions. Furthermore, other transient species, such as tetrahedral intermediates in nucleophilic acyl substitution reactions, can be computationally characterized to provide a complete picture of the reaction pathway. The stability of these intermediates, as calculated by computational methods, offers insights into the feasibility and likely course of a reaction. For instance, in reactions with electrophiles, the enolate of this compound acts as a potent nucleophile. youtube.com

Quantum Chemical Calculations and Theoretical Insights

Quantum chemical calculations offer a powerful lens through which to view the intrinsic properties of this compound, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. nih.gov DFT calculations are widely used to predict the reactivity of molecules like this compound. By calculating various molecular properties, such as the distribution of electron density and the energies of molecular orbitals, DFT can identify the most likely sites for nucleophilic or electrophilic attack.

For example, mapping the electrostatic potential onto the electron density surface can visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the carbonyl carbons are expected to be highly electrophilic, while the enolate form would be strongly nucleophilic at the α-carbon.

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. fluorine1.ru NBO analysis provides a quantitative picture of the bonding and electronic delocalization within this compound.

Table 2: Illustrative NBO Analysis Data for this compound

| Atom | Natural Atomic Charge (e) |

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.58 |

| C (difluoro) | +0.45 |

| F | -0.25 |

| C (alpha) | -0.30 |

Note: The data in this table is representative and intended to illustrate the type of information obtained from NBO analysis. Precise values would be dependent on the specific computational methodology.

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. By calculating theoretical spectra, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, and comparing them to experimental data, the structure of a molecule can be confirmed.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations or the presence of tautomers (keto-enol). Similarly, calculated IR spectra can help in the assignment of vibrational modes, particularly the characteristic stretches of the C=O and C-F bonds. This synergy between computational modeling and experimental spectroscopy provides a robust framework for the structural elucidation and characterization of this and other complex organic molecules.

Predictive Modeling of Reactivity and Selectivity

Computational methods provide a powerful lens through which the reactivity and selectivity of complex organic reactions involving this compound can be understood and predicted. These models are crucial for designing efficient and selective synthetic routes.

The presence of multiple reactive sites in this compound—namely the α-carbon, the ketone, and the ester functionalities—presents a challenge in controlling chemoselectivity. The difluoromethyl group significantly influences the electron distribution and steric environment of the molecule, thereby affecting the propensity of each site to react.

Computational models, often employing density functional theory (DFT), can be used to calculate the energies of transition states for various possible reaction pathways. By comparing these activation energies, chemists can predict the most likely site of attack for a given reagent. For instance, in reactions with nucleophiles, predictive modeling can determine whether the reaction will proceed via nucleophilic addition to the carbonyl carbon or through deprotonation at the α-carbon, leading to an enolate.

The regioselectivity of reactions, such as alkylations of the enolate derived from this compound, can also be rationalized and predicted using computational approaches. These models can assess the relative stabilities of the C-alkylated versus O-alkylated products, providing insight into the factors that govern the reaction outcome. The electronic effects of the difluoromethyl group, which enhances the acidity of the α-protons, play a crucial role in these determinations.

| Reactive Site | Potential Reaction | Factors Influencing Selectivity |

| α-Carbon | Deprotonation (Enolate Formation) | Acidity enhanced by the adjacent difluoromethyl group. |

| Ketone Carbonyl | Nucleophilic Addition | Electrophilicity influenced by the electron-withdrawing difluoromethyl group. |

| Ester Carbonyl | Nucleophilic Acyl Substitution | Generally less reactive than the ketone carbonyl. |

When this compound is involved in reactions that generate new stereocenters, predicting the stereochemical outcome is paramount. This is particularly relevant in the synthesis of chiral molecules, where precise control over stereochemistry is essential.

Computational modeling is instrumental in predicting the diastereoselectivity and enantioselectivity of such reactions. By constructing and calculating the energies of all possible stereoisomeric transition states, researchers can identify the lowest energy pathway, which corresponds to the major product isomer. These calculations often need to account for subtle non-covalent interactions, such as hydrogen bonding and steric hindrance, which can have a profound impact on the stereochemical course of a reaction.

For example, in the asymmetric reduction of the ketone functionality of this compound using a chiral catalyst, computational models can elucidate the interactions between the substrate, the catalyst, and the reducing agent in the transition state. This allows for a rational understanding of the origins of stereoselectivity and aids in the design of more effective catalysts.

| Reaction Type | Stereochemical Aspect | Computational Approach |

| Asymmetric Reduction | Enantioselectivity | Modeling of catalyst-substrate complex transition states. |

| Aldol Reaction | Diastereoselectivity | Calculation of energies for syn and anti transition states. |

| Michael Addition | Diastereoselectivity | Analysis of transition state geometries for different modes of approach. |

Applications of Methyl 4,4 Difluoro 3 Oxobutanoate As a Key Building Block in Advanced Synthesis

Role as an Intermediate in Pharmaceutical Synthesis Research

In the realm of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and pharmacokinetic profiles is perpetual. The introduction of fluorine into drug candidates is a widely adopted strategy to achieve these goals. Chemical intermediates like Methyl 4,4-difluoro-3-oxobutanoate serve as crucial starting materials for constructing these complex fluorinated molecules.

The difluoromethyl group is a key pharmacophore whose incorporation can enhance the potency and metabolic stability of drug candidates. While specific, publicly documented syntheses of statin analogs directly from this compound are not prevalent, the general synthetic strategies for statins often involve β-keto esters. nih.gov The substitution with fluorine offers a pathway to create novel analogs with potentially altered biological activities.

Similarly, in the field of potassium channel activators, strategic fluorination is a tool used to fine-tune the pharmacological properties of molecules. nih.govnih.gov For instance, various fluorinated derivatives of 4-aminopyridine (B3432731) have been investigated as potassium channel blockers. nih.gov While a direct synthetic route from this compound to a known potassium channel activator is not explicitly detailed in recent literature, its structure makes it a valuable precursor for research aimed at developing new fluorinated modulators of ion channels. The compound provides a reactive scaffold to build more complex heterocyclic systems common in this class of drugs.

β-Alanine and its derivatives are important structural motifs found in numerous biologically active compounds and are precursors to essential molecules like coenzyme A. researchgate.net The synthesis of substituted β-alanines is an area of active research. The incorporation of fluorine into such structures can lead to potent antagonists with modified receptor binding and pharmacokinetic properties. Although direct evidence linking this compound to the synthesis of β-alanine derived antagonists is not extensively documented in available research, its chemical structure presents a plausible starting point for creating difluorinated β-amino acid derivatives through established synthetic transformations.

This compound and its ethyl ester analog are recognized as valuable advanced pharmaceutical intermediates. A significant application of this building block is in the synthesis of complex, fluorinated heterocyclic scaffolds, which form the core of many modern drugs.

A notable example is the research into novel 4,4-difluoropiperidine (B1302736) scaffolds as potent and selective dopamine (B1211576) D4 receptor (D4R) antagonists. These antagonists are being investigated for their potential in treating the side effects of L-DOPA-induced dyskinesias. In this research, the 4,4-difluoropiperidine core, a complex drug scaffold, was synthesized, demonstrating the utility of incorporating a difluorinated ketone moiety into a cyclic amine structure. Structure-activity relationship (SAR) studies on these scaffolds revealed how modifications to the molecule impact its binding affinity for the dopamine D4 receptor.

Table 1: SAR of 4,4-Difluoropiperidine Analogs as Dopamine D4 Receptor Antagonists Data derived from research on novel D4R antagonists.

| Compound | R Group (Phenoxy Substitution) | Binding Affinity (Ki, nM) |

| 8a | 4-Fluoro | 140 |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 8d | 4-Chloro | 53 |

| 8e | Unsubstituted | 27 |

| 8f | 3-Fluoro, 4-Methyl | 72 |

This data illustrates the profound impact that subtle changes to the aromatic portion of the molecule have on receptor binding, with the 3,4-difluorophenyl analog 8b showing the highest potency. This highlights the importance of such fluorinated building blocks in the fine-tuning of drug candidates.

Utilization in Agrochemical Research and Development

The agrochemical industry continuously seeks to develop new, more effective, and environmentally safer pesticides. The introduction of fluorine is a key strategy, with a significant percentage of modern agrochemicals containing at least one fluorine atom. researchgate.net Building blocks like this compound are instrumental in this process.

Esters of 4,4-difluoro-3-oxobutanoic acid are explicitly identified as important intermediates in the preparation of pyrazole (B372694) carboxanilide fungicides. These fungicides are a significant class of agrochemicals used to protect crops. The synthesis involves using the difluoro keto-ester to construct the core 3-(difluoromethyl)pyrazole ring system, which is essential for the fungicidal activity of the final products. This demonstrates the compound's direct role as a foundational building block in the synthesis of commercial-grade pesticides. The principles of its application extend to research on new classes of herbicides and insecticides where the difluoromethyl group can impart desirable properties.

Table 2: Example of Agrochemical Class Derived from a Difluoro Keto-Ester Precursor

| Precursor Type | Target Agrochemical Class | Key Synthetic Step | Reference |

| 4,4-difluoro-3-oxobutanoic acid ester | Pyrazole Carboxanilide Fungicides | Formation of a 3-(difluoromethyl)pyrazole ring |

Development of Novel Fluorinated Agrochemical Leads

The development of novel agrochemical leads relies heavily on the strategic modification of molecular structures to enhance performance. researchgate.net The difluoromethyl group (CHF2), which can be introduced using this compound, is a critical chemotype in this field. Introducing this group can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding to target enzymes or receptors. researchgate.net These modifications can lead to the discovery of agrochemicals with improved potency, better crop selectivity, and more favorable environmental profiles, helping to address the ongoing challenges of pesticide resistance and regulatory requirements. Therefore, this compound is not just a precursor for existing chemicals but also a key tool for innovation in the discovery of next-generation fluorinated agrochemical leads.

Application in Materials Science and Polymer Chemistry Research

This compound serves as a valuable building block in the field of materials science and polymer chemistry, primarily due to the presence of the difluoromethyl group. This functional group can impart unique and desirable properties to a variety of materials, including polymers, resins, and coatings.

Precursor for Fluorinated Polymers and Resins with Unique Properties

The incorporation of fluorine into polymer structures is a well-established strategy for developing materials with enhanced thermal stability, chemical resistance, and specific surface properties such as hydrophobicity and oleophobicity. While direct polymerization of this compound is not a common route, its derivatives can be utilized as monomers in polymerization reactions.

For instance, the ester and ketone functionalities of this compound can be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties. These modified monomers can then undergo polymerization to yield fluorinated polyesters or polyacrylates. The resulting polymers would be expected to exhibit properties characteristic of fluorinated materials.

The introduction of the difluoromethyl group along the polymer chain or as a pendant group can significantly alter the material's properties. Below is a table summarizing the potential effects of incorporating the difluoro-beta-ketoester motif into a polymer backbone.

| Property | Expected Effect of Fluorination | Rationale |

| Thermal Stability | Increased | The high strength of the carbon-fluorine bond enhances resistance to thermal degradation. |

| Chemical Resistance | Increased | The electron-withdrawing nature of fluorine atoms protects the polymer backbone from chemical attack. |

| Surface Energy | Decreased | Fluorinated segments tend to migrate to the surface, leading to low surface energy and creating hydrophobic and oleophobic surfaces. |

| Refractive Index | Decreased | The low polarizability of the C-F bond typically results in a lower refractive index compared to non-fluorinated analogues. |

| Dielectric Constant | Decreased | The low polarizability of the C-F bond also contributes to a lower dielectric constant, making these materials suitable for microelectronics. |

Detailed Research Findings:

Research into the synthesis of fluorinated polymers often involves the polymerization of fluorinated monomers. While specific studies on polymers derived directly from this compound are not widely reported, the principles are well-established with similar fluorinated esters. For example, fluorinated acrylates are commonly polymerized to create coatings with low surface energy. It is conceivable that this compound could be a precursor to such acrylates through a series of organic transformations.

Synthesis of Functional Coatings and Advanced Materials

The unique properties imparted by the difluoromethyl group make this compound an attractive starting material for the synthesis of functional coatings and other advanced materials. Polymers derived from this compound can be formulated into coatings that exhibit excellent weatherability, anti-graffiti properties, and resistance to fouling.

In the realm of advanced materials, the incorporation of the difluoro-beta-ketoester moiety can be exploited to create materials with tailored properties. For example, the ketone functionality can serve as a site for cross-linking, leading to the formation of robust and durable thermosetting resins. Furthermore, the presence of the difluoromethyl group can enhance the performance of materials used in demanding applications, such as in the aerospace and electronics industries.

Chiral Synthons and Their Further Transformations in Target-Oriented Synthesis

The prochiral nature of the ketone in this compound makes it an excellent starting point for the synthesis of chiral building blocks, which are of paramount importance in the pharmaceutical and fine chemical industries.

The asymmetric reduction of the carbonyl group is a key transformation that yields chiral β-hydroxy esters. This reaction can be achieved with high enantioselectivity using various catalytic systems, including enzymes (ketoreductases) or chiral metal complexes. The resulting chiral 4,4-difluoro-3-hydroxybutanoate esters are versatile synthons for the synthesis of more complex, enantiomerically pure molecules.

Below is a table illustrating the typical outcomes of asymmetric reduction of β-ketoesters, which is applicable to this compound.

| Catalyst System | Typical Enantiomeric Excess (ee) | Reference Reaction Type |

| Ketoreductases (e.g., from Chryseobacterium sp.) | >99% | Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov |

| Chiral Ruthenium Catalysts (e.g., Ru-BINAP) | 90-99% | Asymmetric hydrogenation of various β-ketoesters. |

| Chiral Rhodium Catalysts | 85-98% | Asymmetric hydrogenation of β-ketoesters. |

| Baker's Yeast (Saccharomyces cerevisiae) | Variable, can be high | Biocatalytic reduction of β-ketoesters. |

Further Transformations in Target-Oriented Synthesis:

Once the chiral 4,4-difluoro-3-hydroxybutanoate synthon is obtained, it can undergo a variety of transformations to access a wide range of target molecules. The hydroxyl and ester functionalities provide handles for further chemical manipulation.

Protection and Deprotection: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at other parts of the molecule.

Activation and Nucleophilic Substitution: The hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Oxidation: Oxidation of the secondary alcohol back to a ketone can be performed if required for subsequent steps.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol.

These transformations open up pathways to synthesize complex chiral molecules containing the unique difluoromethyl group, which can have significant implications for biological activity and material properties. The ability to generate these chiral building blocks from a readily available precursor like this compound highlights its importance in advanced organic synthesis.

Advanced Analytical and Characterization Methodologies in Fluorinated β Keto Ester Research

Spectroscopic Techniques for Structural Elucidation Beyond Identification

Spectroscopic methods are indispensable for the detailed structural analysis of Methyl 4,4-difluoro-3-oxobutanoate, providing insights that go beyond simple identification.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of this compound, offering detailed information about its atomic connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. Key signals include those for the methyl ester protons and the methylene (B1212753) protons adjacent to the carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Signals corresponding to the ester carbonyl, ketone carbonyl, difluorinated carbon, methylene carbon, and methyl carbon can be distinguished. mdpi.comchemicalbook.com The chemical shifts are influenced by the presence of the electron-withdrawing fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show signals characteristic of the difluoromethyl group, with coupling to adjacent protons providing further structural confirmation. mdpi.comnih.govspectrabase.com

The analysis of coupling constants (J-values) between different nuclei in these spectra allows for the determination of the molecule's conformation. rsc.orgnih.gov Theoretical calculations, such as the GIAO method, can be used in conjunction with experimental data to predict and confirm the most stable conformations and stereochemical arrangements. cam.ac.uk

Table 1: Representative NMR Data for Similar β-Keto Esters

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H | 3.5 - 4.0 (CH₃) | s | N/A |

| 3.5 - 3.8 (CH₂) | s | N/A | |

| ¹³C | 190 - 205 (C=O, ketone) | s | N/A |

| 165 - 175 (C=O, ester) | s | N/A | |

| 110 - 120 (CF₂) | t | J(C-F) ≈ 240-260 | |

| 50 - 55 (OCH₃) | q | N/A | |

| 45 - 50 (CH₂) | t | N/A | |

| ¹⁹F | -100 to -120 | t | J(F-H) ≈ 15-20 |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions. Data presented is a generalized range based on similar structures.

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.

In reaction pathway tracing, isotopically labeled starting materials can be used, and the incorporation of these labels into the final product can be monitored by MS. This technique helps to elucidate the mechanism of reactions involving the formation or transformation of this compound.

The fragmentation analysis of β-keto esters in a mass spectrometer typically involves the cleavage of bonds adjacent to the carbonyl groups. The presence of fluorine atoms influences the fragmentation pathways, often leading to characteristic losses of fluorinated fragments.

Table 2: Predicted Fragmentation Pattern for this compound

| m/z | Fragment Ion |

| 152 | [M]⁺ |

| 121 | [M - OCH₃]⁺ |

| 93 | [M - COOCH₃]⁺ |

| 79 | [CHF₂CO]⁺ |

| 59 | [COOCH₃]⁺ |

| 51 | [CHF₂]⁺ |

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. libretexts.org The most prominent absorptions are due to the carbonyl stretching vibrations. spectroscopyonline.com The ester carbonyl typically absorbs at a higher frequency (around 1740-1750 cm⁻¹) than the ketone carbonyl (around 1720-1730 cm⁻¹). uobabylon.edu.iqpressbooks.publibretexts.org The presence of the electron-withdrawing fluorine atoms on the α-carbon can shift these frequencies to slightly higher wavenumbers. uobabylon.edu.iq The C-F stretching vibrations are also observable in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. β-Keto esters can exist in equilibrium with their enol tautomers, which have a conjugated π-system. This conjugation leads to a characteristic UV absorption band. The position and intensity of this band can be used to study the keto-enol tautomerism of this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1740 - 1750 | Strong |

| C=O (Ketone) | 1720 - 1730 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C-F | 1000 - 1100 | Strong |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity and enantiomeric composition.

When this compound is synthesized in a chiral, non-racemic form, it is crucial to determine its enantiomeric excess (ee). This is achieved using chiral chromatography. uni-muenchen.de

Chiral HPLC: This technique employs a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to their separation. The use of chiral palladium complexes as catalysts in the synthesis of similar β-keto esters has been reported, with the enantiomeric excess of the products determined by chiral HPLC. acs.org

Chiral GC: Similar to chiral HPLC, chiral GC uses a column with a chiral stationary phase to separate enantiomers. uni-muenchen.de For volatile compounds like some β-keto esters, this method can be very effective. Derivatization of the β-keto ester may sometimes be necessary to improve its volatility and chromatographic behavior. nih.gov

The development of new chiral stationary phases and catalytic systems is an active area of research, aiming to achieve high enantioselectivity in the synthesis of fluorinated β-keto esters. mdpi.comnih.govresearchgate.net

After synthesis, this compound needs to be isolated from the reaction mixture and purified. Advanced preparative chromatography techniques are employed for this purpose.

Flash Column Chromatography: This is a common and efficient method for purifying gram-scale quantities of organic compounds. A column is packed with a solid adsorbent (like silica (B1680970) gel), and the crude product is loaded onto the top. A solvent or a mixture of solvents is then passed through the column, and the different components of the mixture are separated based on their polarity.

Preparative HPLC: For higher purity requirements or for the separation of closely related compounds, preparative HPLC is used. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.

The choice of the chromatographic method and the specific conditions (e.g., solvent system, column type) depends on the properties of this compound and the impurities present in the mixture.

X-ray Diffraction Analysis for Definitive Solid-State Structural Confirmation

X-ray diffraction (XRD) stands as the quintessential technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. In the study of fluorinated β-keto esters, such as this compound, single-crystal XRD provides unparalleled insights into the precise molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. This definitive structural information is crucial for understanding the compound's physical properties and chemical behavior in the solid state.

While a publicly available, experimentally determined crystal structure for this compound is not currently reported in crystallographic databases, the principles of X-ray diffraction and knowledge from related structures allow for a detailed discussion of its expected solid-state characteristics. The introduction of fluorine atoms can significantly influence crystal packing through unique intermolecular interactions. man.ac.uk

Molecular Conformation and Tautomerism

In the solid state, β-keto esters can exist in either the keto or enol tautomeric form. Spectroscopic characterization of various β-keto ester analogues has shown a strong preference for the β-keto ester tautomer form. nih.gov For this compound, it is anticipated that the keto form would be predominant in the crystal structure. The molecular conformation would be characterized by the spatial arrangement of the methyl ester and difluoroacetyl groups. Computational modeling, such as Density Functional Theory (DFT), can predict the lowest energy conformations of the molecule, which are likely to be observed in the crystalline state. nih.gov For instance, DFT calculations on similar molecules have been used to determine the preferred conformations and have shown good correlation with experimental X-ray structures. ucl.ac.uk

Intermolecular Interactions and Crystal Packing

The presence of the difluoromethyl group and the carbonyl functionalities in this compound suggests a rich variety of potential intermolecular interactions that would dictate its crystal packing. The study of intermolecular interactions in fluorinated organic compounds is a subject of ongoing research, with debates on the significance of fluorine-mediated weak interactions in crystal lattices. rsc.org

Key expected interactions include:

C-H···O Hydrogen Bonds: These conventional hydrogen bonds would likely form between the methyl and methylene protons and the oxygen atoms of the carbonyl groups, playing a significant role in the formation of the primary structural motifs.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors are also anticipated. The acidic protons of the methyl and methylene groups can interact with the highly electronegative fluorine atoms.

The interplay of these interactions would lead to a specific three-dimensional packing arrangement, influencing properties such as melting point and density. The aggregation of fluorinated fragments can sometimes lead to the formation of "fluorous domains" within the crystal structure. man.ac.uk

Hypothetical Crystallographic Data

In the absence of experimental data, a hypothetical set of crystallographic parameters for this compound is presented below for illustrative purposes. These values are typical for a small organic molecule of this nature and what would be determined from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₆F₂O₃ |

| Formula Weight | 152.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 653.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.545 |

| R-factor | < 0.05 |

This table is for illustrative purposes only and does not represent experimentally determined data.

The refinement of the crystal structure would yield precise atomic coordinates, from which detailed information on bond lengths and angles can be extracted. For example, the C-F bond lengths are expected to be in the typical range for organofluorine compounds. The analysis of the crystal structure of a fluorinated thiosemicarbazone showed C-F bond lengths of approximately 1.35 Å. mdpi.com

Retrosynthetic Analysis and Strategic Disconnection Approaches for Methyl 4,4 Difluoro 3 Oxobutanoate Derivatives

General Principles of Retrosynthetic Design in Fluorinated Organic Synthesis

Retrosynthetic analysis is a problem-solving technique where a target molecule is broken down into simpler precursors through a series of imaginary bond cleavages, or "disconnections." researchgate.net This process continues until commercially available or easily synthesized starting materials are identified. Key principles involve:

Disconnection: The imaginary breaking of a bond to simplify the molecule. This process generates "synthons," which are idealized fragments, and their real-world chemical equivalents. wisdomlib.org

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. researchgate.net

Chemoselectivity: When multiple functional groups are present, the choice of which bond to disconnect first is critical and should lead to the most logical and high-yielding forward reaction. youtube.com

The introduction of fluorine into organic molecules significantly alters their physical, chemical, and biological properties due to fluorine's high electronegativity and relatively small size. researchgate.net In retrosynthetic design, this has several implications:

Altered Reactivity: The electron-withdrawing nature of the difluoromethyl (CF2) group influences the acidity of adjacent protons and the electrophilicity of nearby carbonyl carbons. This must be factored into the design of bond-forming reactions.

Bond Strength: Carbon-fluorine bonds are exceptionally strong, meaning disconnections directly at the C-F bond are generally not feasible and are avoided in retrosynthetic planning. Instead, strategies focus on introducing the fluorinated moiety as a complete unit.

Unique Precursors: The synthesis of fluorinated targets often relies on a specialized set of fluorinated building blocks that are not common in general organic synthesis.

Key Disconnections for Methyl 4,4-difluoro-3-oxobutanoate as a Target or Synthon

This compound is a β-ketoester. This structural motif provides a clear and powerful disconnection strategy based on well-established carbonyl chemistry.

The most logical disconnection for a β-dicarbonyl compound is the carbon-carbon bond between the α and β positions (the C2-C3 bond). researchgate.netresearchgate.net This disconnection corresponds to a retro-Claisen condensation reaction.

In the forward sense, the Claisen condensation involves the acylation of an ester enolate. For this compound, this disconnection reveals two primary synthons: an enolate derived from methyl acetate (B1210297) and an acyl cation synthon derived from methyl difluoroacetate (B1230586). This is considered a "two-group disconnection" as the synthetic strategy relies on the specific reactivity of both the ester and ketone functionalities. researchgate.net

A direct disconnection of the difluoromethyl group is synthetically challenging. A more effective strategy is to disconnect the molecule in a way that the difluoromethyl group is already part of a key precursor. The retro-Claisen disconnection described above achieves this perfectly. By breaking the C2-C3 bond, the entire difluoroacetyl group (-COCHF2) is traced back to a difluoroacetate precursor. This approach avoids manipulating the robust C-F bonds and instead utilizes a readily available fluorinated starting material.

A known synthesis for the ethyl ester analogue, Ethyl 4,4-difluoro-3-oxobutanoate, validates this approach. It is prepared by the condensation of ethyl difluoroacetate with ethyl acetate using a base like sodium ethoxide, achieving a high yield. chemicalbook.comgoogle.com This provides strong evidence for the viability of this disconnection strategy.

Identification of Key Synthons and Readily Available Precursors

Following the retro-Claisen disconnection, we can identify the key synthons and the corresponding commercially available precursors required for the synthesis of this compound.

Interactive Table 1: Synthons and Precursors for this compound Synthesis

| Synthon (Idealized Fragment) | Description | Precursor (Real Chemical) |

| Methyl Acetate Enolate | Methyl Acetate |

| Difluoroacetyl Cation | Methyl Difluoroacetate |

The forward synthesis, therefore, involves generating the enolate of methyl acetate using a suitable base (e.g., sodium hydride or sodium methoxide) and reacting it with methyl difluoroacetate to form the target molecule.

Retrosynthetic Pathways for Complex Target Molecules Incorporating this compound

This compound is not just a synthetic target but also a valuable building block (synthon) for creating more complex, biologically relevant molecules, particularly heterocycles. Its 1,3-dicarbonyl structure allows it to react with a variety of binucleophiles.

A primary application is in the synthesis of difluoromethyl-substituted pyrazoles, which are important intermediates for fungicides. google.com A retrosynthetic analysis of a generic 3-(difluoromethyl)pyrazole reveals this compound and a hydrazine (B178648) as the key precursors.

The general reaction for forming a pyrazole (B372694) involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.com In a well-documented industrial process, the ethyl ester analogue is first reacted with an orthoformate to form an intermediate, which is then cyclized with methylhydrazine to produce a pyrazole carboxylic acid ester in high yield. google.com

Interactive Table 2: Retrosynthetic Analysis of a 3-(Difluoromethyl)pyrazole Derivative

| Target Molecule | Key Disconnection | Precursors |

| C-N and C=N bonds of the pyrazole ring (Knorr-type synthesis) | This compound and Methylhydrazine |

Similarly, reacting the β-ketoester with other binucleophiles like amidines or o-phenylenediamine (B120857) can lead to the synthesis of difluoromethyl-substituted pyrimidines or benzodiazepines, respectively. mdpi.com These examples highlight the role of this compound as a versatile synthon for introducing the valuable difluoromethyl moiety into a range of complex heterocyclic systems.

Future Research Directions and Emerging Trends

The field of organofluorine chemistry is undergoing a significant transformation, driven by the dual needs for innovation and sustainability. Methyl 4,4-difluoro-3-oxobutanoate, as a key fluorinated building block, is at the center of these evolving research frontiers. Future investigations are focused on creating more efficient and environmentally benign synthetic methods, leveraging cutting-edge computational tools, and expanding the application scope of its derivatives into new biological and material domains.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4,4-difluoro-3-oxobutanoate?

this compound is synthesized via Claisen condensation between methyl difluoroacetate and methyl acetate under basic conditions (e.g., sodium methoxide). The reaction proceeds via enolate formation, followed by nucleophilic attack and esterification. This methodology is analogous to the synthesis of its ethyl counterpart, ethyl 4,4-difluoro-3-oxobutanoate, which employs ethyl esters in the Claisen condensation . Adjustments to solvent polarity (e.g., using dry THF) and temperature (0–25°C) can optimize yields.

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Peaks at δ 3.7–3.8 ppm (ester methyl group) and δ 5.2–5.4 ppm (enolic proton, if tautomerized).

- ¹⁹F NMR : Signals near δ -110 ppm (CF₂ group).

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester carbonyl) and ~1650 cm⁻¹ (keto group).

- HRMS : Molecular ion peak at m/z 166.12 (C₆H₈F₂O₃) .

Q. What are the primary applications of this compound in heterocyclic synthesis?

The compound serves as a difluoromethyl ketone precursor for synthesizing fluorinated pyrazoles, isoxazoles, and thiazoles. For example, condensation with hydrazines or hydroxylamines under mild acidic conditions yields pyrazole or isoxazole derivatives, which are intermediates in agrochemicals (e.g., fungicides) and pharmaceuticals .

Advanced Questions

Q. What strategies enable enantioselective reduction of the keto group in this compound?

Baker’s yeast-mediated reduction with additives (e.g., allyl bromide or alcohol) achieves stereochemical control. For instance, allyl bromide suppresses D-enzyme activity in yeast, favoring the (R)-enantiomer of the reduced hydroxyester with >90% enantiomeric excess (ee). Reaction conditions (pH 7–8, 30°C, 24–48 h) and substrate-to-additive ratios critically influence selectivity .

Q. How do computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) models transition states for cyclocondensation reactions, revealing that fluorine’s electron-withdrawing effect lowers the activation energy for nucleophilic attack at the keto group. Molecular docking studies (e.g., with fungal cytochrome P450 enzymes) explain the bioactivity of derivatives by analyzing binding affinities .

Q. What contradictions exist in reported yields for pyrazole derivatives synthesized from this compound?

Yields for pyrazole carboxamides range from 59.6% to 91%, depending on the catalyst (e.g., PEG-600 vs. homogeneous bases) and substituent steric effects. For example, bulky aryl groups on hydrazines reduce yields due to slower cyclization kinetics, while electron-deficient aryl groups enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.